![molecular formula C13H12N2O3S B5874586 N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide, also known as AMCA, is a chemical compound used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play an important role in regulating cellular signaling pathways.
Wirkmechanismus
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide works by binding to the active site of PTPs and blocking their enzymatic activity. PTPs are involved in the dephosphorylation of tyrosine residues in proteins, which is an important step in regulating cellular signaling pathways. By inhibiting PTPs, N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide can increase the level of phosphorylated proteins and modulate cellular signaling pathways.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide has been shown to have various biochemical and physiological effects in different cell types and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation in macrophages, and improve insulin sensitivity in adipocytes. N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, it is important to note that the effects of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide on cellular signaling pathways can be complex and context-dependent. Therefore, careful experimental design and data interpretation are required to obtain meaningful results.
Zukünftige Richtungen
There are several future directions for research on N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide. Another area of interest is the investigation of the role of PTPs in different disease models, such as cancer, diabetes, and neurodegenerative diseases. Furthermore, the use of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide as a therapeutic agent in these diseases should be explored. Finally, the development of new methods for the synthesis and purification of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide could improve its availability and facilitate its use in scientific research.
Synthesemethoden
The synthesis of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 2-aminophenol with carbon disulfide and then with 2-furoyl chloride. The resulting product is then treated with hydrochloric acid to obtain the final product. The yield of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide is around 60%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide has been extensively used in scientific research as a tool to study the role of PTPs in various biological processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP2, and TCPTP. By inhibiting PTPs, N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide can modulate cellular signaling pathways and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-3-methylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-2-5-9(11(8)16)14-13(19)15-12(17)10-6-3-7-18-10/h2-7,16H,1H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIGMFFGKZUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
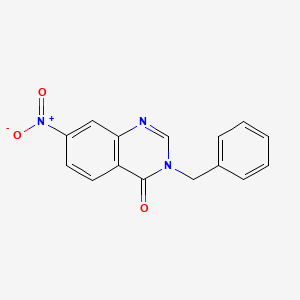
![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)
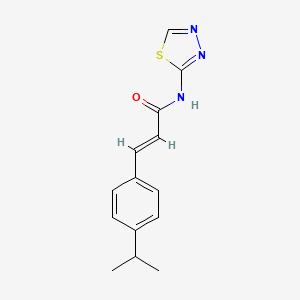
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)
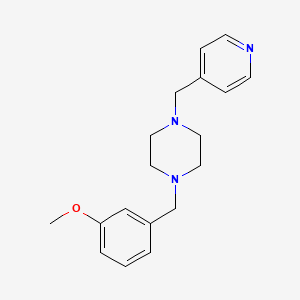
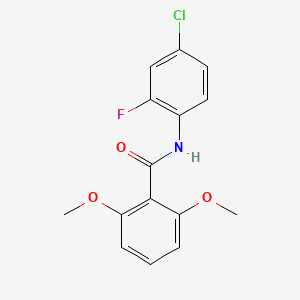
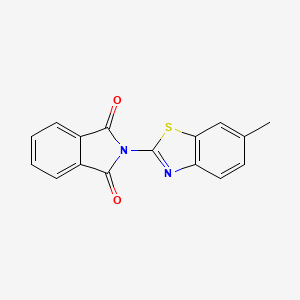
![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
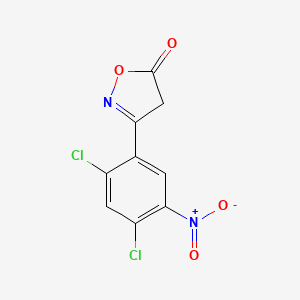
![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
